molecular formula C15H25IN2O2 B13780691 Carbamic acid, methyl-, 3-(3-(trimethylammonio)butyl)phenyl ester, iodide CAS No. 64046-10-2

Carbamic acid, methyl-, 3-(3-(trimethylammonio)butyl)phenyl ester, iodide

Cat. No.: B13780691
CAS No.: 64046-10-2
M. Wt: 392.28 g/mol
InChI Key: SSGJYGLHCFJDEP-UHFFFAOYSA-N
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Description

Carbamic acid, methyl-, 3-(3-(trimethylammonio)butyl)phenyl ester, iodide is a complex organic compound with a unique structure that includes a carbamate ester and a quaternary ammonium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, methyl-, 3-(3-(trimethylammonio)butyl)phenyl ester, iodide typically involves the reaction of methyl carbamate with 3-(3-(trimethylammonio)butyl)phenol in the presence of a suitable iodide source. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl-, 3-(3-(trimethylammonio)butyl)phenyl ester, iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The iodide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce alcohols.

Scientific Research Applications

Carbamic acid, methyl-, 3-(3-(trimethylammonio)butyl)phenyl ester, iodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on cellular processes and as a probe for biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of carbamic acid, methyl-, 3-(3-(trimethylammonio)butyl)phenyl ester, iodide involves its interaction with specific molecular targets. The quaternary ammonium group can interact with negatively charged sites on proteins and enzymes, potentially altering their activity. The ester group can undergo hydrolysis, releasing active metabolites that further modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (3-methylphenyl)-, 3-[(methoxycarbonyl)amino]phenyl ester
  • Carbamic acid, methyl-, 3-methylphenyl ester
  • Carbamic acid, phenyl-, methyl ester

Uniqueness

Carbamic acid, methyl-, 3-(3-(trimethylammonio)butyl)phenyl ester, iodide is unique due to its combination of a carbamate ester and a quaternary ammonium group. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

64046-10-2

Molecular Formula

C15H25IN2O2

Molecular Weight

392.28 g/mol

IUPAC Name

trimethyl-[4-[3-(methylcarbamoyloxy)phenyl]butan-2-yl]azanium;iodide

InChI

InChI=1S/C15H24N2O2.HI/c1-12(17(3,4)5)9-10-13-7-6-8-14(11-13)19-15(18)16-2;/h6-8,11-12H,9-10H2,1-5H3;1H

InChI Key

SSGJYGLHCFJDEP-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC(=CC=C1)OC(=O)NC)[N+](C)(C)C.[I-]

Origin of Product

United States

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